molecular formula C10H9ClN2O B1611150 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 73217-33-1

3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B1611150
CAS No.: 73217-33-1
M. Wt: 208.64 g/mol
InChI Key: XYVIJHIIGWPJAX-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Cycloaddition: The oxadiazole ring can engage in cycloaddition reactions with suitable partners.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxadiazoles with various functional groups.

    Oxidation: Formation of oxidized derivatives, potentially altering the electronic properties of the compound.

    Reduction: Formation of reduced derivatives, which may have different reactivity or stability.

Scientific Research Applications

3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophilic site, allowing the compound to form covalent bonds with nucleophilic residues in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Lacks the methyl group on the phenyl ring.

    3-(Bromomethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Contains a bromomethyl group instead of a chloromethyl group.

    3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Contains a methoxy group on the phenyl ring.

Uniqueness

3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and 4-methylphenyl groups, which can influence its reactivity and interactions with other molecules. The specific substitution pattern can affect the compound’s electronic properties, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

3-(chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-12-9(6-11)13-14-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVIJHIIGWPJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502906
Record name 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73217-33-1
Record name 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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